Cas no 921550-46-1 (2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide)

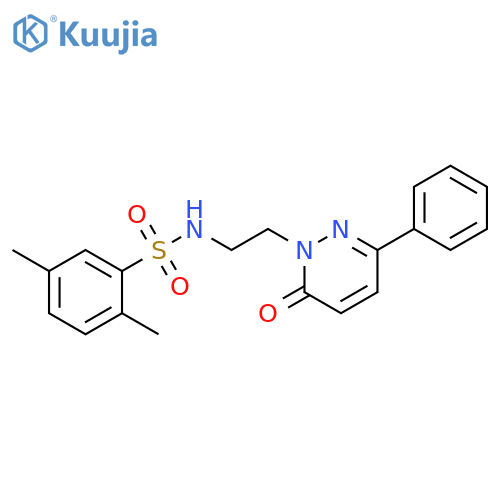

921550-46-1 structure

商品名:2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide

- Benzenesulfonamide, 2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-

- AKOS001971466

- 2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide

- 2,5-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide

- 921550-46-1

- F2237-0071

- 2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

-

- インチ: 1S/C20H21N3O3S/c1-15-8-9-16(2)19(14-15)27(25,26)21-12-13-23-20(24)11-10-18(22-23)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3

- InChIKey: WMKJSBGPCNDSCR-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCCN2N=C(C3=CC=CC=C3)C=CC2=O)(=O)=O)=CC(C)=CC=C1C

計算された属性

- せいみつぶんしりょう: 383.13036271g/mol

- どういたいしつりょう: 383.13036271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 690

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 87.2Ų

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- ふってん: 574.6±60.0 °C(Predicted)

- 酸性度係数(pKa): 10.79±0.50(Predicted)

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2237-0071-2mg |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 2mg |

$59.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-5mg |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 5mg |

$69.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-25mg |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 25mg |

$109.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-20μmol |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 20μl |

$79.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-5μmol |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 5μl |

$63.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-15mg |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 15mg |

$89.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-40mg |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 40mg |

$140.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-75mg |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 75mg |

$208.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-3mg |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 3mg |

$63.0 | 2023-05-19 | |

| Life Chemicals | F2237-0071-30mg |

2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |

921550-46-1 | 90%+ | 30mg |

$119.0 | 2023-05-19 |

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

921550-46-1 (2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量